Methyl 5-(4-Cyanophenyl)isoxazole-3-carboxylate
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Overview
Description
Methyl 5-(4-Cyanophenyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C12H8N2O3 and a molecular weight of 228.21 g/mol . It is a white to brown solid that is stable at room temperature and soluble in some organic solvents such as dichloromethane and dichloroethane . This compound is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-Cyanophenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-cyanobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to the isoxazole ring[3][3]. The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography[3][3].
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-Cyanophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The isoxazole ring can undergo substitution reactions, particularly at the positions adjacent to the nitrogen and oxygen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 5-(4-Cyanophenyl)isoxazole-3-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 5-(4-Cyanophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 5-(4-Cyanophenyl)isoxazole-3-carboxylate is unique due to the presence of the cyano group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may have different substituents on the phenyl ring or variations in the isoxazole structure .
Properties
IUPAC Name |
methyl 5-(4-cyanophenyl)-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c1-16-12(15)10-6-11(17-14-10)9-4-2-8(7-13)3-5-9/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMGDMIENOPHGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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